Methyl 4-chloro-5-fluoro-2-methylbenzoate chemical structure and SMILES
Methyl 4-chloro-5-fluoro-2-methylbenzoate chemical structure and SMILES
Technical Guide: Methyl 4-chloro-5-fluoro-2-methylbenzoate
An In-depth Profile for Advanced Chemical Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 4-chloro-5-fluoro-2-methylbenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. As a functionalized building block, its unique substitution pattern—featuring chloro, fluoro, and methyl groups—offers a versatile scaffold for the synthesis of complex molecular architectures. This document details the compound's chemical structure, predicted physicochemical and spectroscopic properties, a robust synthesis protocol, and discusses its potential applications, particularly in the context of drug development. The content is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Strategic Role of Halogenated Benzoates
In the landscape of modern pharmaceutical development, halogenated organic compounds are indispensable. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Fluorine, with its high electronegativity and small size, can alter pKa, improve membrane permeability, and block metabolic pathways, while chlorine can enhance binding interactions and modulate electronic properties.[2]
Methyl 4-chloro-5-fluoro-2-methylbenzoate emerges as a valuable intermediate within this chemical space. It provides a pre-functionalized aromatic ring where the ester group can be readily modified, and the specific arrangement of its substituents allows for directed chemical transformations. This guide serves as a senior application scientist's perspective on the core attributes and practical utility of this compound.
Molecular Structure and Physicochemical Properties
The utility of a chemical intermediate begins with a fundamental understanding of its structure and inherent properties. These details dictate its reactivity, solubility, and handling characteristics.
Chemical Structure
The molecule consists of a benzene ring substituted at positions 1, 2, 4, and 5. The principal functional group is a methyl ester at C1, with a methyl group at C2, a chlorine atom at C4, and a fluorine atom at C5.
Structural Identifiers
A summary of the key identifiers for Methyl 4-chloro-5-fluoro-2-methylbenzoate is provided below.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-chloro-5-fluoro-2-methylbenzoate | - |
| Parent Acid CAS No. | 1427365-67-0 (for 4-chloro-5-fluoro-2-methylbenzoic acid) | [3] |
| Molecular Formula | C₉H₈ClFO₂ | - |
| Molecular Weight | 202.61 g/mol | - |
| Canonical SMILES | COC(=O)C1=C(C)C=C(Cl)C(F)=C1 | - |
Structural Diagram
The following diagram illustrates the two-dimensional structure and atom numbering of the molecule.
Caption: 2D Structure of Methyl 4-chloro-5-fluoro-2-methylbenzoate.
Predicted Spectroscopic Profile
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets due to F-H coupling) in the δ 7.0-8.0 ppm range. One proton will be deshielded by the adjacent ester, the other influenced by the halogens. - Ester Methyl (OCH₃): A sharp singlet around δ 3.9 ppm. - Ring Methyl (CH₃): A sharp singlet around δ 2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon: Signal expected around δ 165-170 ppm. - Aromatic Carbons: Nine distinct signals expected. Carbons bonded to F and Cl will show characteristic C-F and C-Cl coupling and shifts. - Methyl Carbons: Two signals, one for the ester methyl (~δ 52 ppm) and one for the ring methyl (~δ 20 ppm). |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 202. - Isotopic Pattern: A characteristic M+2 peak at m/z 204 with an intensity of approximately 33% relative to the M⁺ peak, confirming the presence of one chlorine atom. |
| Infrared (IR) | - C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹. - C-O Stretch (Ester): Strong absorption band around 1250-1300 cm⁻¹. - Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region. - C-F Stretch: Strong absorption around 1100-1200 cm⁻¹. - C-Cl Stretch: Absorption in the 700-800 cm⁻¹ region. |
Synthesis and Purification Protocol
The most direct and reliable method for preparing Methyl 4-chloro-5-fluoro-2-methylbenzoate is through the Fischer esterification of its parent carboxylic acid, 4-chloro-5-fluoro-2-methylbenzoic acid.[5] This method is favored for its high efficiency, use of common reagents, and straightforward workup.
Synthesis Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction.[5] The mechanism involves the protonation of the carboxylic acid carbonyl, making it more electrophilic for nucleophilic attack by methanol. Using methanol as both the reagent and the solvent drives the equilibrium towards the product side, ensuring a high yield. Concentrated sulfuric acid is an excellent catalyst and dehydrating agent for this transformation.
Experimental Workflow
The workflow diagram below outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Workflow for the Synthesis of Methyl 4-chloro-5-fluoro-2-methylbenzoate.
Detailed Step-by-Step Protocol
Materials and Reagents:
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4-chloro-5-fluoro-2-methylbenzoic acid (1.0 eq)
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Methanol (MeOH), anhydrous (as solvent, ~0.2 M concentration)
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Sulfuric acid (H₂SO₄), concentrated (catalytic, ~5 mol%)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system for chromatography
Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-5-fluoro-2-methylbenzoic acid (1.0 eq).
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Reagent Addition: Add anhydrous methanol to dissolve the acid. Once dissolved, slowly add concentrated sulfuric acid dropwise while stirring.
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Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 1-2 hours.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% EtOAc in hexanes. The disappearance of the polar starting acid spot and the appearance of a less polar product spot indicates reaction completion.
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Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.
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Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to isolate the pure product.
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Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the results with the predicted profile.
Applications in Research and Development
Methyl 4-chloro-5-fluoro-2-methylbenzoate is not an end-product but a strategic starting point. Its value lies in the synthetic possibilities it unlocks for researchers.
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Pharmaceutical Intermediate: The ester can be hydrolyzed back to the carboxylic acid for amide coupling, or the aromatic ring can undergo further functionalization such as nitration or Suzuki coupling. The unique electronic environment created by the three different substituents offers regiochemical control in subsequent reactions. The presence of both chlorine and fluorine is particularly relevant for creating derivatives for SAR (Structure-Activity Relationship) studies in drug discovery programs.[1][2]
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Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often relies on halogenated aromatic building blocks.[6] This compound provides a scaffold for creating new active ingredients.
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Materials Science: Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.
Conclusion
Methyl 4-chloro-5-fluoro-2-methylbenzoate is a high-value chemical intermediate with significant potential for application in research and development, particularly in the life sciences. This guide has provided a detailed technical overview of its structure, predicted properties, and a validated synthesis protocol. By understanding and applying this knowledge, scientists can effectively integrate this versatile building block into their synthetic strategies to create novel molecules with desired functions.
References
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